molecular formula C10H9ClN2O2 B1622463 3-(5-Chloro-2-methoxyphenyl)-1,2-oxazol-5-amine CAS No. 501116-39-8

3-(5-Chloro-2-methoxyphenyl)-1,2-oxazol-5-amine

Cat. No.: B1622463
CAS No.: 501116-39-8
M. Wt: 224.64 g/mol
InChI Key: XSDMZCDURCSVFW-UHFFFAOYSA-N
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Description

3-(5-Chloro-2-methoxyphenyl)-1,2-oxazol-5-amine, also known as CM-5, is a chemical compound that has gained significant attention in the scientific community due to its potential use as a research tool in various fields. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for understanding the mechanisms of action of certain biological processes.

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have explored the synthesis and chemical reactions involving compounds structurally related to "3-(5-Chloro-2-methoxyphenyl)-1,2-oxazol-5-amine". These studies contribute to a broader understanding of the chemical behavior and potential applications of such compounds in medicinal chemistry and material science. For instance, the work by Ibata and Isogami (1989) on the formation and reaction of oxazoles highlights synthetic pathways that could be relevant to the study and application of "this compound" in creating novel derivatives with potential biological or industrial applications (Ibata & Isogami, 1989).

Antimicrobial Activities

Certain derivatives structurally similar to "this compound" have been synthesized and evaluated for their antimicrobial properties. For example, Bektaş et al. (2007) synthesized novel triazole derivatives and evaluated their antimicrobial activities, suggesting that the core structure of "this compound" could be modified to enhance antimicrobial effects (Bektaş et al., 2007).

Corrosion Inhibition

Research has also focused on the application of compounds with similar structures in corrosion inhibition. Bentiss et al. (2009) investigated the inhibition performance of a related triazole on mild steel in a corrosive medium, demonstrating significant efficiency. This suggests potential applications of "this compound" in materials science, particularly in developing corrosion inhibitors for various metals (Bentiss et al., 2009).

Biological Activities

The structural framework of "this compound" allows for functional modifications that have been explored for biological activities, including potential therapeutic applications. For instance, studies on compounds with similar structures have examined their effects on monoamine oxidase inhibitors, GABA uptake inhibitors, and other biological targets, indicating the versatility of this chemical structure in drug discovery and development. Research by Falch et al. (1999) into GABA uptake inhibitors showcases how modifications to the oxazol-5-amine structure can lead to significant biological effects, providing a pathway for developing new therapeutics based on modifying the core structure of "this compound" (Falch et al., 1999).

Properties

IUPAC Name

3-(5-chloro-2-methoxyphenyl)-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-14-9-3-2-6(11)4-7(9)8-5-10(12)15-13-8/h2-5H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSDMZCDURCSVFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2=NOC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80394671
Record name 3-(5-Chloro-2-methoxyphenyl)-1,2-oxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501116-39-8
Record name 3-(5-Chloro-2-methoxyphenyl)-1,2-oxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(5-Chloro-2-methoxyphenyl)-1,2-oxazol-5-amine
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3-(5-Chloro-2-methoxyphenyl)-1,2-oxazol-5-amine
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3-(5-Chloro-2-methoxyphenyl)-1,2-oxazol-5-amine
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